molecular formula C10H17NOS B13254351 4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol

4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol

Cat. No.: B13254351
M. Wt: 199.32 g/mol
InChI Key: UBHOLFRNMJYGHH-UHFFFAOYSA-N
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Description

4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H17NOS It is characterized by the presence of a thiophene ring, an amino group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, secondary amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol
  • 2,5-Dimethylthiophene derivatives

Uniqueness

4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the combination of a thiophene ring with an amino and butanol moiety.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-[(5-methylthiophen-2-yl)methylamino]butan-2-ol

InChI

InChI=1S/C10H17NOS/c1-8(12)5-6-11-7-10-4-3-9(2)13-10/h3-4,8,11-12H,5-7H2,1-2H3

InChI Key

UBHOLFRNMJYGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCC(C)O

Origin of Product

United States

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